Lipophilicity (XLogP3) Comparison: Cyclopentylmethyl vs. Cyclohexylmethyl and Unsubstituted Scaffolds
The computed lipophilicity of 4-(cyclopentylmethoxy)pyridin-3-amine (XLogP3 = 2) positions it in the lower-mid lipophilicity range ideal for oral bioavailability screening, contrasting with the anticipated higher logP of the cyclohexyl homolog and the minimal lipophilicity of the unsubstituted 3-aminopyridine scaffold. This value is experimentally actionable for assessing passive membrane permeability potential [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | 3-Aminopyridine: XLogP ≈ 0.2; 4-(Cyclohexylmethoxy)pyridin-3-amine: estimated XLogP ~2.5–3 (based on +1 CH2 increment of ~0.5 log unit vs. cyclopentylmethyl); no experimentally measured logD/logP data identified for any of these comparators in the surveyed literature. |
| Quantified Difference | ΔXLogP3 ≈ +1.8 vs. 3-aminopyridine; estimated ΔXLogP3 ≈ –0.5 to –1.0 vs. 4-(cyclohexylmethoxy) analog |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07); no experimental logD/logP measurements identified for the target or comparators |
Why This Matters
Lipophilicity directly governs passive membrane permeability and solubility; procurement decisions for lead optimization programs should match compound logP to the desired property window (typically XLogP3 1–4 for oral leads), and the cyclopentylmethyl analog provides a moderately lipophilic option distinct from both more polar and more lipophilic near neighbors.
- [1] PubChem Compound Summary for CID 66322146, 4-(Cyclopentylmethoxy)pyridin-3-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66322146 (accessed 2026-05-01). View Source
